

Avenaciolide: A Bicyclic Bis-Butyrolactone with Diverse Biological Activities

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Compound of Interest

Compound Name: Avenaciolide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide is a naturally occurring bicyclic bis-butyrolactone first isolated from the fungus *Aspergillus avenaceus*.^[1] It has since been identified in other fungal species, including *Neosartorya fischeri*. Structurally, it belongs to the furofuranone family of natural products.^[2]

Avenaciolide has garnered significant interest in the scientific community due to its diverse and potent biological activities, which include antifungal, anti-cancer, and antibacterial properties. This technical guide provides a comprehensive overview of the core chemical and biological aspects of **avenaciolide**, with a focus on its structure, mechanisms of action, and the experimental protocols used to elucidate its functions.

Chemical Structure and Properties

Avenaciolide is characterized by a bicyclic bis-butyrolactone core. Its chemical properties are summarized in the table below.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₅ H ₂₂ O ₄ [3] [4] |
| Molecular Weight | 266.33 g/mol [3] [4] |
| IUPAC Name | (3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione [4] |
| CAS Number | 16993-42-3 [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO; Poor water solubility. [5] |

Biological Activities

Avenaciolide exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.

Antifungal Activity

Avenaciolide was initially identified as an antifungal agent.[\[1\]](#) Its activity has been demonstrated against various fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antifungal efficacy.

| Fungal Species | Compound | MIC (µg/mL) | Reference |
|-----------------------|---|-------------|---------------------|
| Aspergillus fumigatus | Avenaciolide Analogs | > 32 | [2] |
| Candida albicans | (E)-3-(furan-2-yl)acrylic acid (analog) | 64 - 512 | [6] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is based on the broth microdilution method.

- Inoculum Preparation:

- Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days to allow for sporulation.
- Prepare a conidial suspension by flooding the culture with sterile 0.85% saline containing 0.025% Tween 20 and gently probing the surface.
- Adjust the spore concentration to approximately 0.4×10^4 to 5×10^4 CFU/mL in RPMI-1640 medium.
- Drug Dilution:
 - Prepare a stock solution of **avenaciolide** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of **avenaciolide** in a 96-well microtiter plate using RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 32 µg/mL).
- Incubation:
 - Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted **avenaciolide**.
 - Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
 - Incubate the plates at 35°C for 48 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of **avenaciolide** that causes a significant inhibition of visible fungal growth compared to the growth control. For some fungi, this may be a 50% growth inhibition (MIC₅₀).

Anti-Cancer Activity in Malignant Meningioma

Avenaciolide has shown potent anti-cancer activity against human malignant meningioma cells.^{[7][8]} Its mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS).^{[7][8]}

| Cell Line | Compound | IC ₅₀ (μM) | Reference |
|----------------------------------|----------------------------|-----------------------|-----------|
| HKBMM (Malignant Meningioma) | Avenaciolide | ~160 | [8] |
| Ben-Men-1, IOMM-Lee (Meningioma) | Various FDA-approved drugs | - | [9] |

Experimental Protocol: Cell Viability Assay (CCK-8)

- Cell Culture:
 - Culture human malignant meningioma cells (e.g., HKBMM) in a suitable medium (e.g., Ham's F12 medium with 15% FBS) at 37°C in a 5% CO₂ incubator.
 - Seed the cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
- Drug Treatment:
 - Treat the cells with various concentrations of **avenaciolide** (e.g., 0-240 μM) for 24 hours. [8]
 - Include a vehicle control (medium with the same concentration of solvent used to dissolve **avenaciolide**).
- Cell Viability Measurement:
 - Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
 - Incubate the plate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC₅₀ value, the concentration of **avenaciolide** that causes 50% inhibition of cell viability.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

- Cell Culture and Treatment:
 - Culture meningioma cells on glass-bottom dishes.
 - Treat the cells with **avenaciolide** (e.g., 200 µM) for 1-1.5 hours.[\[8\]](#)
- ROS Detection:
 - Add a fluorescent ROS indicator, such as CellROX Green (5 µM), to the cells and incubate for 30 minutes.[\[8\]](#)
 - Wash the cells with PBS.
- Imaging:
 - Observe the fluorescence using a fluorescence microscope. An increase in green fluorescence indicates an increase in ROS levels.

Experimental Protocol: Caspase-3 and Caspase-9 Activation Assay (Western Blot)

- Protein Extraction:
 - Treat meningioma cells with **avenaciolide** for a specified time (e.g., 24 hours).
 - Lyse the cells in a suitable lysis buffer to extract total protein.
 - Determine the protein concentration using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF membrane.

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved caspase-9. Use an antibody for a housekeeping protein (e.g., β -actin) as a loading control.
- Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection:
 - Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of caspase-3 and caspase-9 indicates the activation of the apoptotic pathway.

Signaling Pathway: **Avenaciolide**-Induced Apoptosis

The diagram below illustrates the proposed signaling pathway for **avenaciolide**-induced apoptosis in malignant meningioma cells.



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Avenaciolide-induced ROS-mediated apoptosis pathway.

Antibacterial Activity against MRSA

Avenaciolide and its derivatives have shown significant antimicrobial activity against methicillin-resistant *Staphylococcus aureus* (MRSA).^[10] The mechanism of action involves the inhibition of MurA, a key enzyme in the biosynthesis of the bacterial cell wall.^[11]

| Bacterial Strain | Compound | MIC ($\mu\text{g/mL}$) | Reference |
|------------------|-----------------------------------|--------------------------|-----------|
| <i>S. aureus</i> | RWJ-3981 (Avenaciolide analog) | 4 - 32 | [3] |

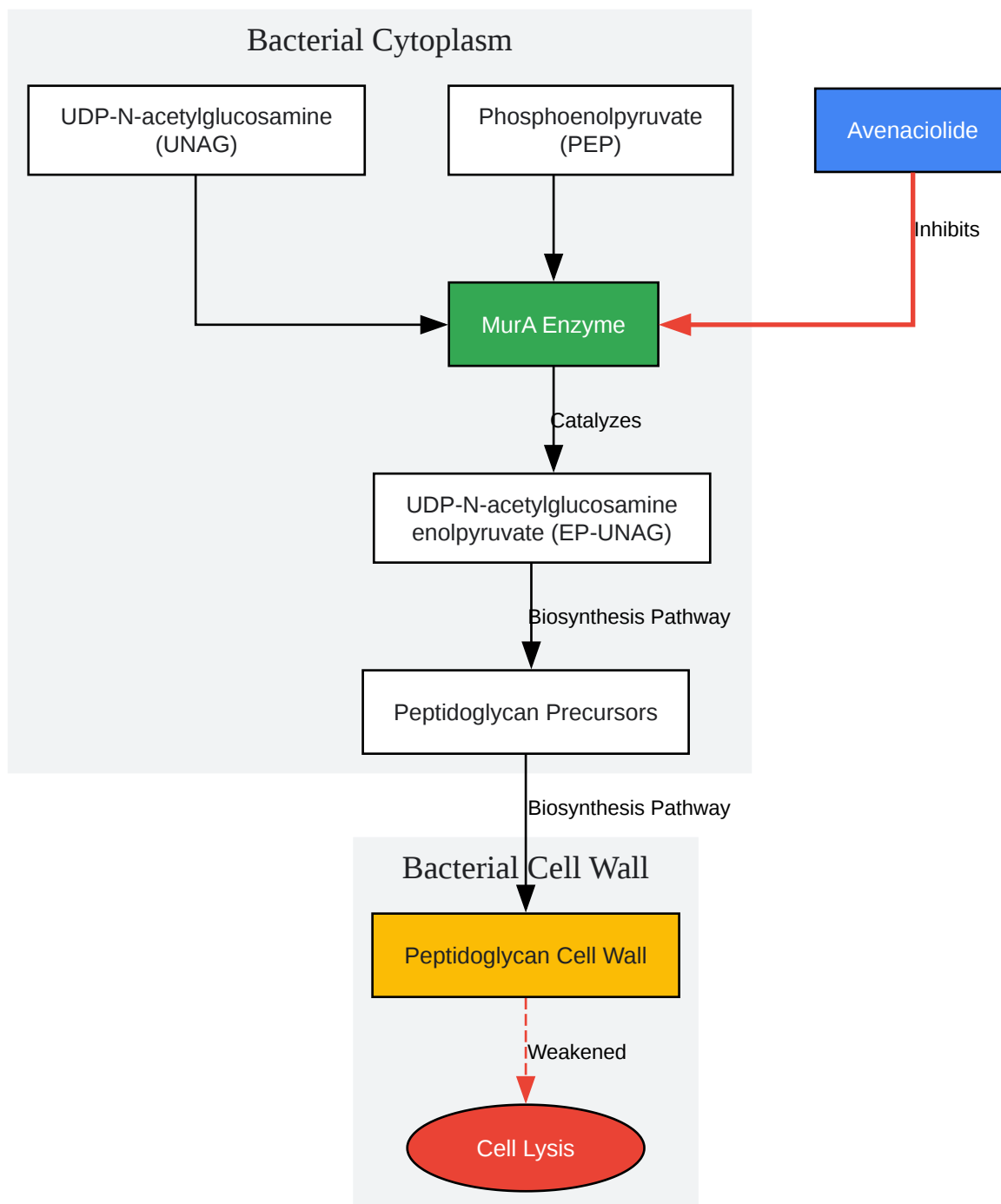
Experimental Protocol: MurA Enzyme Inhibition Assay

This protocol is based on measuring the release of inorganic phosphate from the MurA-catalyzed reaction.

- Reaction Mixture Preparation:
 - Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.8).
 - The substrates for the MurA enzyme are phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine (UNAG).
- Enzyme Inhibition Assay:
 - In a microplate well, incubate the MurA enzyme (e.g., 100 nM) with various concentrations of **avenaciolide** for 10 minutes at room temperature.[\[3\]](#)
 - Initiate the enzymatic reaction by adding the substrates PEP (e.g., 20 μ M) and UNAG (e.g., 75 μ M).[\[3\]](#)
 - Incubate the reaction for 30 minutes at 37°C.
- Phosphate Detection:
 - Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
 - Measure the absorbance at a specific wavelength (e.g., 650 nm).
- Data Analysis:
 - Calculate the percentage of MurA inhibition for each concentration of **avenaciolide**.
 - Determine the IC₅₀ value, the concentration of **avenaciolide** that causes 50% inhibition of MurA activity.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis by **Avenaciolide**

The following diagram illustrates how **avenaciolide**'s inhibition of MurA disrupts the synthesis of the bacterial cell wall.



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Avenaciolide inhibits MurA, disrupting cell wall synthesis.

Synthesis and Isolation

Total Synthesis

The total synthesis of dl-**avenaciolide** was first reported by Parker and Johnson in 1973.[3] The synthesis is a multi-step process. A detailed, step-by-step protocol can be found in the original publication (J. Org. Chem. 1973, 38, 14, 2489–2496).

Isolation from Fungal Cultures

Avenaciolide can be isolated from the culture broths of *Aspergillus avenaceus* or *Neosartorya fischeri*.

Experimental Protocol: Isolation and Purification of **Avenaciolide**

- Fungal Culture:
 - Inoculate a suitable liquid medium with the fungal strain.
 - Incubate the culture under appropriate conditions (e.g., 25°C, shaking at 250 rpm) for a sufficient period to allow for the production of secondary metabolites.
- Extraction:
 - Separate the fungal mycelium from the culture broth by filtration.
 - Extract the culture broth with an organic solvent such as dichloromethane (CH₂Cl₂). [8]
 - Concentrate the organic extract under reduced pressure to obtain a crude extract.
- Purification:
 - Subject the crude extract to silica gel column chromatography.
 - Elute the column with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the different components.
 - Collect the fractions and monitor them by thin-layer chromatography (TLC).

- Combine the fractions containing **avenaciolide** and concentrate them.
- Characterization:
 - Confirm the identity and purity of the isolated **avenaciolide** using spectroscopic methods such as ^1H -NMR, ^{13}C -NMR, and mass spectrometry, and by comparing the data with reported values.[8]

Conclusion

Avenaciolide is a fascinating natural product with a unique bicyclic bis-butyrolactone structure and a remarkable spectrum of biological activities. Its ability to act as an antifungal, anti-cancer, and antibacterial agent highlights its potential as a lead compound for the development of new therapeutics. The mechanisms of action, particularly the induction of ROS-mediated apoptosis in cancer cells and the inhibition of the essential bacterial enzyme MurA, provide a solid foundation for further research and drug design efforts. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in exploring the multifaceted properties of **avenaciolide**. Further investigations into its synthesis, biological evaluation, and structure-activity relationships are warranted to fully unlock its therapeutic potential.

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